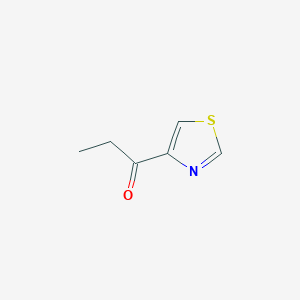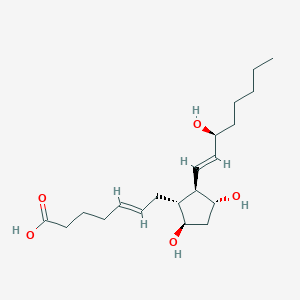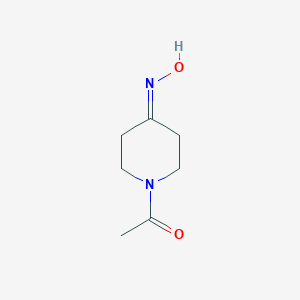
1-(4-(Hydroxyimino)piperidin-1-yl)ethanone
Overview
Description
“1-(4-(Hydroxyimino)piperidin-1-yl)ethanone” is a chemical compound with the CAS Number: 135581-16-7 . Its molecular weight is 156.18 . The IUPAC name for this compound is 1-acetyl-4-piperidinone oxime .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12N2O2/c1-6(10)9-4-2-7(8-11)3-5-9/h7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 156.18 . The InChI code is 1S/C7H12N2O2/c1-6(10)9-4-2-7(8-11)3-5-9/h7H,2-5H2,1H3 .Scientific Research Applications
DNA Binding and Fluorescent Staining
Compounds structurally related to "1-(4-(Hydroxyimino)piperidin-1-yl)ethanone" have been explored for their DNA binding properties. For instance, Hoechst 33258, a bis-benzimidazole derivative, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. Such compounds are utilized in fluorescent DNA staining, facilitating the analysis of chromosomes and nuclear DNA content values in plant cell biology (Issar & Kakkar, 2013).
Nucleophilic Aromatic Substitution Reactions
The reactivity of piperidine, a structural component of "this compound," in nucleophilic aromatic substitution reactions has been demonstrated. For instance, the reaction between piperidine and nitro-aromatic compounds can lead to the formation of substituted benzene derivatives. This process is crucial for synthesizing various organic compounds, highlighting the versatile nature of piperidine in chemical transformations (Pietra & Vitali, 1972).
Synthesis and Biological Applications of Hydroxycoumarins
The synthesis and applications of hydroxycoumarins, for which "this compound" could serve as a precursor or analogue, have been extensively reviewed. Hydroxycoumarins are important for their physical, chemical, and biological properties, including potential UV absorption and fluorescent properties. These compounds are significant in organic synthesis and have found applications in developing pharmaceuticals (Yoda et al., 2019).
Antidiabetic and Antivenom Properties
Research on the botanical and phytochemical properties of various plants has identified compounds with structures similar to "this compound," demonstrating significant antidiabetic and antivenom properties. These findings underscore the potential of such compounds in medicinal chemistry, particularly in developing treatments for diabetes and snake venom poisoning (Thakre Rushikesh et al., 2016).
properties
IUPAC Name |
1-(4-hydroxyiminopiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-6(10)9-4-2-7(8-11)3-5-9/h11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYZFQBEYRBOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=NO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577128 | |
| Record name | 1-[4-(Hydroxyimino)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135581-16-7 | |
| Record name | 1-[4-(Hydroxyimino)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

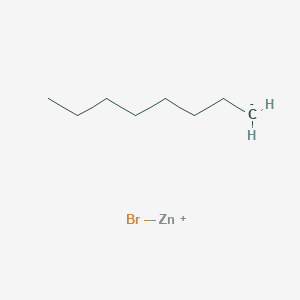
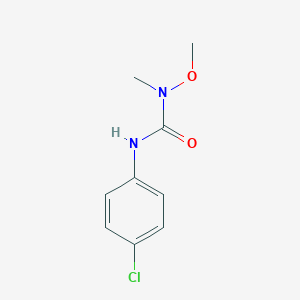




![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
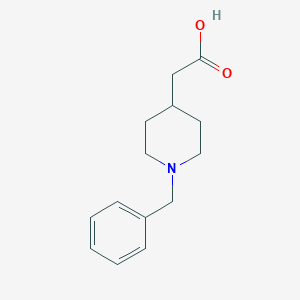

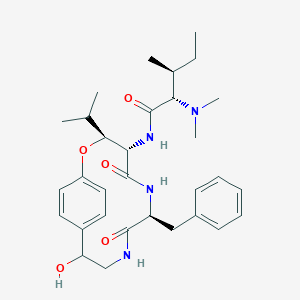
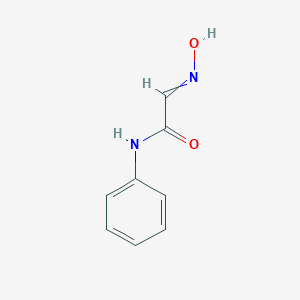
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
